3-(6-bromo-2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(6-bromo-2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a chromenone (coumarin) moiety, a pyrazole ring, and an aldehyde functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Synthesis of 6-Bromo-2-oxochromen-3-yl derivative: This step involves the bromination of 2-oxochromene to introduce the bromo substituent at the 6th position.
Formation of pyrazole ring: The brominated chromenone derivative is then reacted with hydrazine derivatives to form the pyrazole ring.
Introduction of the aldehyde group: The final step involves the formylation of the pyrazole derivative to introduce the aldehyde functional group at the 4th position.
Chemical Reactions Analysis
3-(6-bromo-2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo substituent can undergo nucleophilic substitution reactions to introduce different functional groups.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
3-(6-bromo-2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antiproliferative agent against cancer cell lines. Its structural features make it a candidate for the development of new anticancer drugs.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Material Science: Its unique chemical structure makes it useful in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets in cells. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes involved in cell proliferation, leading to antiproliferative effects.
Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering their activity and affecting cell function.
Comparison with Similar Compounds
3-(6-bromo-2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
6-Bromo-2-oxochromen-3-yl derivatives: These compounds share the chromenone moiety and exhibit similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring are known for their diverse pharmacological properties.
Aldehyde-containing heterocycles:
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(6-bromo-2-oxochromen-3-yl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN2O3/c20-14-6-7-17-12(8-14)9-16(19(24)25-17)18-13(11-23)10-22(21-18)15-4-2-1-3-5-15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMUNQCPDYHCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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